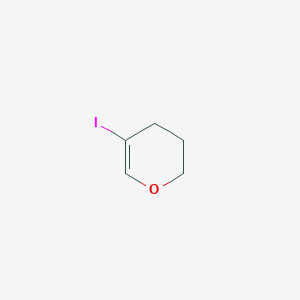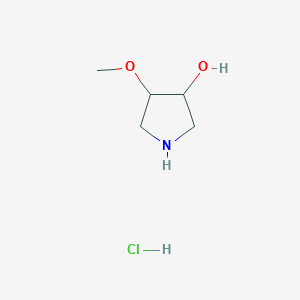
5-iodo-3,4-dihydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-yodo-3,4-dihidro-2H-pirano es un compuesto orgánico heterocíclico con la fórmula molecular C5H7IO. Se caracteriza por un anillo de seis miembros que contiene un átomo de oxígeno y un sustituyente de yodo en la posición 5.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-yodo-3,4-dihidro-2H-pirano típicamente involucra la yodación de 3,4-dihidro-2H-pirano. Un método común es la reacción de 3,4-dihidro-2H-pirano con yodo en presencia de un agente oxidante adecuado, como el peróxido de hidrógeno o el hipoclorito de sodio, en condiciones suaves . La reacción avanza suavemente a temperatura ambiente, produciendo 5-yodo-3,4-dihidro-2H-pirano como producto principal.
Métodos de Producción Industrial
La producción industrial de 5-yodo-3,4-dihidro-2H-pirano puede involucrar rutas sintéticas similares pero a una escala mayor. El proceso típicamente incluye el uso de reactores de flujo continuo para garantizar una mezcla eficiente y control de la reacción. El uso de sistemas automatizados para la adición de reactivos y el aislamiento del producto puede mejorar aún más la escalabilidad y la reproducibilidad de la síntesis.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-yodo-3,4-dihidro-2H-pirano puede sufrir varias reacciones químicas, incluyendo:
Reacciones de Sustitución: El átomo de yodo puede ser sustituido por otros nucleófilos, como aminas o tioles, en condiciones apropiadas.
Reacciones de Oxidación: El compuesto puede ser oxidado para formar lactonas correspondientes u otros derivados oxigenados.
Reacciones de Reducción: La reducción del sustituyente de yodo puede producir 3,4-dihidro-2H-pirano u otras formas reducidas.
Reactivos y Condiciones Comunes
Sustitución: Nucleófilos como la azida de sodio o el tiocianato de potasio en presencia de una base como la trietilamina.
Oxidación: Agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Productos Principales
Sustitución: Los productos incluyen 5-azido-3,4-dihidro-2H-pirano o 5-tiocianato-3,4-dihidro-2H-pirano.
Oxidación: Los productos incluyen lactonas u otros derivados oxigenados.
Reducción: Los productos incluyen 3,4-dihidro-2H-pirano u otras formas reducidas.
Aplicaciones Científicas De Investigación
5-yodo-3,4-dihidro-2H-pirano tiene varias aplicaciones en investigación científica:
Química: Utilizado como intermedio en la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por su potencial como molécula bioactiva en varios ensayos biológicos.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluyendo actividades antimicrobianas y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y como precursor para la síntesis de productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 5-yodo-3,4-dihidro-2H-pirano involucra su interacción con objetivos moleculares específicos, dependiendo del contexto de su uso. Por ejemplo, en sistemas biológicos, puede interactuar con enzimas o receptores, lo que lleva a la modulación de su actividad. El sustituyente de yodo puede desempeñar un papel crucial en estas interacciones al influir en las propiedades electrónicas del compuesto y la afinidad de unión.
Comparación Con Compuestos Similares
Compuestos Similares
3,4-dihidro-2H-pirano: Carece del sustituyente de yodo y se utiliza como grupo protector para alcoholes en síntesis orgánica.
5-bromo-3,4-dihidro-2H-pirano: Estructura similar con un sustituyente de bromo en lugar de yodo.
5-cloro-3,4-dihidro-2H-pirano: Estructura similar con un sustituyente de cloro en lugar de yodo.
Singularidad
5-yodo-3,4-dihidro-2H-pirano es único debido a la presencia del átomo de yodo, que imparte una reactividad química distinta y una posible actividad biológica. El radio atómico más grande y la mayor electronegatividad del yodo en comparación con el bromo o el cloro pueden conducir a diferentes vías de reacción e interacciones con objetivos moleculares.
Propiedades
Fórmula molecular |
C5H7IO |
|---|---|
Peso molecular |
210.01 g/mol |
Nombre IUPAC |
5-iodo-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C5H7IO/c6-5-2-1-3-7-4-5/h4H,1-3H2 |
Clave InChI |
UOQIUTMODXMIHV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=COC1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-chloro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B12302585.png)



![17beta-Hydroxyestr-4-en-3-one 17-[3-(2-furyl)propionate]](/img/structure/B12302603.png)
![rac-1-tert-butyl 3'a-methyl (3'aR,6'aR)-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-1,3'a-dicarboxylate, cis](/img/structure/B12302615.png)
![2-[(5-Chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B12302617.png)

![Dodecabenzylbambus[6]uril, bn-bu[6]](/img/structure/B12302629.png)

![N-[2-[2-[2-[2-[2-[2-[2-[2-(carbamothioylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12302644.png)

